molecular formula C12H24O3 B8385228 Methyl 3-hydroxy-2-methyldecanoate

Methyl 3-hydroxy-2-methyldecanoate

Cat. No. B8385228
M. Wt: 216.32 g/mol
InChI Key: XDMSJOJQHDWIDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06605716B2

Procedure details

At room temperature, a three-necked flask fitted with reflux condenser, internal thermometer, dropping funnel and stirrer was charged, under nitrogen protective gas, with 5.5 g of zinc powder (84 mmol) in 34 ml of ethyl acetate. After 1.6 ml of trimethylchlorosilane (12.5 mmol) had been added, the mixture was heated at 65° C. Following cooling to 60° C., 7.2 g of octanal (56 mmol) were added, and over the course of 4 min, 11.2 g of methyl 2-bromopropionate (67 mmol) were added dropwise, the temperature being maintained at 65° C. by external cooling. The mixture was then stirred at 60° C. for 5 min and, after cooling to 0° C., acidified with 40 ml of 2 N hydrochloric acid to a pH of 1 and stirred for 30 min. Excess zinc was removed by filtration and the organic phase separated. The organic phase was then stirred at 0° C. with 40 ml of 0.5 N hydrochloric acid and finally washed with 20 ml of saturated sodium hydrogen carbonate solution. Following phase separation and drying over sodium sulfate, the solvent was removed by distillation under reduced pressure. Methyl 3-hydroxy-2-methyldecanoate was obtained in a yield of 10.2 g (85% of theory) with a boiling point of 68° C. (0.04 mbar). The diastereomer ratio was 2:1.
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Quantity
11.2 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Quantity
34 mL
Type
solvent
Reaction Step Five
Name
Quantity
5.5 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[Si](C)(C)Cl.[CH:6](=[O:14])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].Br[CH:16]([CH3:21])[C:17]([O:19][CH3:20])=[O:18].Cl>C(OCC)(=O)C.[Zn]>[OH:14][CH:6]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[CH:16]([CH3:21])[C:17]([O:19][CH3:20])=[O:18]

Inputs

Step One
Name
Quantity
1.6 mL
Type
reactant
Smiles
C[Si](Cl)(C)C
Step Two
Name
Quantity
7.2 g
Type
reactant
Smiles
C(CCCCCCC)=O
Step Three
Name
Quantity
11.2 g
Type
reactant
Smiles
BrC(C(=O)OC)C
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
34 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
5.5 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at 60° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At room temperature, a three-necked flask fitted
TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
Following cooling to 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
the temperature being maintained at 65° C. by external cooling
TEMPERATURE
Type
TEMPERATURE
Details
after cooling to 0° C.
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Excess zinc was removed by filtration
CUSTOM
Type
CUSTOM
Details
the organic phase separated
STIRRING
Type
STIRRING
Details
The organic phase was then stirred at 0° C. with 40 ml of 0.5 N hydrochloric acid
WASH
Type
WASH
Details
finally washed with 20 ml of saturated sodium hydrogen carbonate solution
CUSTOM
Type
CUSTOM
Details
Following phase separation
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
OC(C(C(=O)OC)C)CCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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